molecular formula C9H7NNaO2 B12815813 2-hydroxy-1H-quinolin-4-one; sodium

2-hydroxy-1H-quinolin-4-one; sodium

Cat. No.: B12815813
M. Wt: 184.15 g/mol
InChI Key: RGNUXAOWDXDIFX-UHFFFAOYSA-N
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Description

2,4-Dihydroxyquinoline Monosodium Salt is a chemical compound with the molecular formula C9H6NNaO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxyquinoline Monosodium Salt typically involves the reaction of quinoline derivatives with sodium hydroxide. One common method includes the hydroxylation of quinoline at the 2 and 4 positions, followed by neutralization with sodium hydroxide to form the monosodium salt. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of 2,4-Dihydroxyquinoline Monosodium Salt involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dihydroxyquinoline Monosodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Dihydroxyquinoline Monosodium Salt has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dihydroxyquinoline Monosodium Salt involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antiviral effects. The compound’s hydroxyl groups play a crucial role in its binding to target molecules, enhancing its biological activity .

Comparison with Similar Compounds

Uniqueness: 2,4-Dihydroxyquinoline Monosodium Salt is unique due to the presence of hydroxyl groups at both the 2 and 4 positions, which significantly enhances its chemical reactivity and biological activity compared to its analogs .

Biological Activity

2-Hydroxy-1H-quinolin-4-one, also known as sodium 2-hydroxyquinoline-4-carboxylate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-hydroxy-1H-quinolin-4-one features a quinoline core substituted with a hydroxyl group at the 2-position and a carboxylate group at the 4-position. This configuration contributes to its lipophilicity and biological interactions. The compound is often examined for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 2-hydroxy-1H-quinolin-4-one derivatives. For instance, a series of 4-hydroxy-2-quinolone compounds demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with structure-activity relationship studies revealing that specific substitutions significantly enhance their efficacy .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundTarget OrganismIC50 (µg/mL)Reference
Compound AS. aureus0.5
Compound BE. coli1.0
Compound CAspergillus flavus0.8

2. Antifungal Activity

The antifungal activity of quinolone derivatives has also been extensively studied. In vitro tests showed that certain derivatives exhibited high efficacy against various fungal strains, including Candida species. For example, compounds with specific alkyl side chains demonstrated significant antifungal potency, surpassing conventional antifungal agents like amphotericin B .

Case Study: Antifungal Efficacy
A study evaluated the antifungal activity of several derivatives against Candida albicans, revealing that modifications in the alkyl chain length led to improved efficacy, with some compounds achieving IC50 values as low as 1.05 µg/mL against resistant strains .

3. Anti-inflammatory Activity

In addition to antimicrobial effects, quinolone derivatives have shown promise in anti-inflammatory applications. Research indicates that these compounds can inhibit lipoxygenase (LOX) activity, which is crucial in inflammatory pathways. A recent study synthesized hybrid derivatives that demonstrated significant LOX inhibition and antioxidant properties .

Table 2: Anti-inflammatory Activity of Quinoline Derivatives

CompoundLOX Inhibition (%)Reference
Hybrid A85
Hybrid B78
Hybrid C90

4. Cytotoxicity and Anticancer Activity

The potential anticancer properties of quinoline derivatives have been explored in various cancer cell lines. Studies have reported cytotoxic effects against human colorectal adenocarcinoma (Caco-2) and breast cancer (MCF-7) cells, with some compounds exhibiting IC50 values lower than those of established chemotherapeutics .

Case Study: Cytotoxic Effects
In vitro assays revealed that certain derivatives showed remarkable cytotoxicity against MCF-7 cells, suggesting their potential as novel anticancer agents .

Structure-Activity Relationships (SAR)

The biological activity of quinoline derivatives is closely related to their chemical structure. Modifications at specific positions on the quinoline ring can significantly influence their pharmacological properties:

  • Positioning of Substituents : The introduction of electron-withdrawing or electron-donating groups at various positions can enhance lipophilicity and biological activity.
  • Chain Length Variations : Alterations in alkyl chain lengths have been shown to impact antimicrobial efficacy positively.

Properties

Molecular Formula

C9H7NNaO2

Molecular Weight

184.15 g/mol

InChI

InChI=1S/C9H7NO2.Na/c11-8-5-9(12)10-7-4-2-1-3-6(7)8;/h1-5H,(H2,10,11,12);

InChI Key

RGNUXAOWDXDIFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)O.[Na]

Related CAS

4510-76-3
83968-62-1

Origin of Product

United States

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